Cas no 86849-08-3 (rac-(1R,2R)-cycloheptane-1,2-diamine)

Rac-(1R,2R)-cycloheptane-1,2-diamine is a chiral amine compound known for its high purity and structural stability. This compound exhibits unique optical properties and is widely utilized in various chemical reactions, including asymmetric synthesis. Its racemic form ensures consistent performance in research and industrial applications, making it an essential reagent in organic chemistry.
rac-(1R,2R)-cycloheptane-1,2-diamine structure
86849-08-3 structure
Product Name:rac-(1R,2R)-cycloheptane-1,2-diamine
CAS No:86849-08-3
MF:C7H16N2
MW:128.215341567993
MDL:MFCD30530190
CID:5234055
PubChem ID:18442859
Update Time:2025-07-29

rac-(1R,2R)-cycloheptane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Cycloheptanediamine, (1R,2R)-rel-
    • rac-(1R,2R)-cycloheptane-1,2-diamine
    • MDL: MFCD30530190
    • Inchi: 1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m1/s1
    • InChI Key: DBBUVLSRTWYISN-RNFRBKRXSA-N
    • SMILES: [C@@H]1(N)CCCCC[C@H]1N

rac-(1R,2R)-cycloheptane-1,2-diamine Pricemore >>

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rac-(1R,2R)-cycloheptane-1,2-diamine Related Literature

Additional information on rac-(1R,2R)-cycloheptane-1,2-diamine

Rac-(1R,2R)-Cycloheptane-1,2-diamine (CAS No. 86849-08-3): An Overview of Its Properties, Applications, and Recent Research

Rac-(1R,2R)-cycloheptane-1,2-diamine (CAS No. 86849-08-3) is a chiral diamine compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique cycloheptane ring structure and the presence of two amino groups in a specific stereochemical configuration. The racemic form of this compound, denoted as rac-(1R,2R)-cycloheptane-1,2-diamine, consists of equal amounts of the (1R,2R) and (1S,2S) enantiomers.

The physical and chemical properties of rac-(1R,2R)-cycloheptane-1,2-diamine make it a versatile building block in various synthetic pathways. It is a colorless solid with a melting point of approximately 75-77°C and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane. The compound's ability to form stable complexes with metal ions and its reactivity in nucleophilic substitution reactions have made it an important intermediate in the synthesis of complex organic molecules.

In the realm of pharmaceutical research, rac-(1R,2R)-cycloheptane-1,2-diamine has shown promise as a chiral ligand in asymmetric catalysis. Asymmetric catalysis is a crucial technique for the synthesis of enantiomerically pure compounds, which are essential for the development of effective drugs with minimal side effects. Recent studies have demonstrated that rac-(1R,2R)-cycloheptane-1,2-diamine can be used to form highly active and selective catalysts for a variety of reactions, including hydrogenation and aldol condensation.

One notable application of rac-(1R,2R)-cycloheptane-1,2-diamine is in the synthesis of bioactive molecules. For instance, it has been used as a key intermediate in the preparation of certain antiviral agents and anticancer drugs. The chiral nature of the compound allows for the selective synthesis of specific enantiomers, which can exhibit enhanced biological activity compared to their racemic counterparts. This property is particularly important in drug design and development.

In materials science, rac-(1R,2R)-cycloheptane-1,2-diamine has found applications in the preparation of chiral polymers and supramolecular assemblies. Chiral polymers are used in various advanced materials due to their unique optical and mechanical properties. The ability to control the chirality of these materials through the use of chiral diamines like rac-(1R,2R)-cycloheptane-1,2-diamine opens up new possibilities for the development of functional materials with tailored properties.

The synthesis of rac-(1R,2R)-cycloheptane-1,2-diamine can be achieved through several routes. One common method involves the reduction of a cycloheptanone derivative followed by reductive amination. Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during synthesis. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods for producing this compound on both laboratory and industrial scales.

The safety profile of rac-(1R,2R)-cycloheptane-1,2-diamine is an important consideration for its use in various applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate safety measures should be taken to prevent exposure to skin or inhalation. The compound should be stored in a cool, dry place away from incompatible materials.

In conclusion, rac-(1R,2R)-cycloheptane-1,2-diamine (CAS No. 86849-08-3) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties and stereochemical configuration make it an essential building block for the development of advanced materials and bioactive molecules. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

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